1H-indol-2-yl(piperidin-1-yl)methanone
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Overview
Description
1H-indol-2-yl(piperidin-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and synthetic drugs. This compound features an indole ring system, which is a significant heterocyclic structure in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl(piperidin-1-yl)methanone typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a solvent mixture of toluene and acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-2-yl(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1H-indol-2-yl(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
- 1-methyl-1H-indole-2-ylboronic acid
- 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole
- 4-(1H-indol-4-yl)piperazino](2-thienyl)methanone
Uniqueness: 1H-indol-2-yl(piperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the indole and piperidine moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
1H-indol-2-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O/c17-14(16-8-4-1-5-9-16)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |
InChI Key |
COUDZEQUWDSUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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